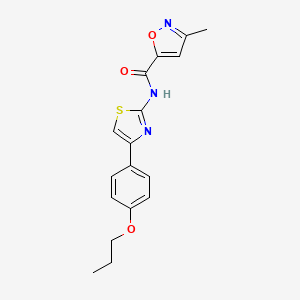

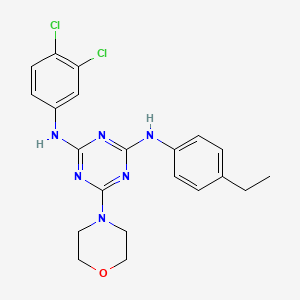

3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide” is a compound that contains a thiazole ring . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been gaining considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Molecular Structure Analysis

Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .科学的研究の応用

Anticancer Applications

- Imidazotetrazines Synthesis and Antitumor Activity : The synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which are structurally related to 3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide, showed curative activity against L-1210 and P388 leukemia. These compounds may act as prodrugs and have potential as broad-spectrum antitumor agents (Stevens et al., 1984).

- Novel Isoxazole Derivatives for Colon Cancer : Synthesized N-phenyl-5-carboxamidyl isoxazoles demonstrated anticancer activity, especially against colon cancer cell lines. One derivative significantly down-regulated the expression of phosphorylated STAT3 in colon cancer cells, indicating potential for chemotherapeutic applications (Shaw et al., 2012).

Chemical Synthesis and Molecular Structure

- 3-Methylisoxazole-5-Carboxamides Synthesis : A study focused on the synthesis of various 3-methylisoxazole-5-carboxamides and their isomers, demonstrating the versatility and chemical diversity of isoxazole-based compounds (Martins et al., 2002).

- Isoxazole-3-Carboxamide in Pd-Catalyzed C(sp3)-H Bond Activation : Bidentate auxiliaries derived from the isoxazole-3-carboxamide moieties were used for palladium-catalyzed C(sp3)-H bond activation. This highlights the role of isoxazole derivatives in facilitating complex chemical reactions (Pasunooti et al., 2015).

Herbicidal and Insecticidal Activity

- Novel Isoxazole Derivatives as Herbicides : Isoxazole derivatives were synthesized as potential inhibitors targeting D1 protease in plants, demonstrating moderate to good herbicidal activities (Hu et al., 2009).

- Insecticidal Activity of Isoxazole Derivatives : A collection of isoxazole-4,5-dicarboxamides was prepared and evaluated for insecticidal activity, revealing potential applications in pest control (Yu et al., 2009).

Polymer Science

- Polyamides Containing Isoxazole : Polyamides derived from isoxazole dicarboxylic acid and aliphatic diamines were synthesized, showing good thermal stability and solubility in various solvents. This suggests potential use in advanced material science (Bouck & Rasmussen, 1993).

将来の方向性

Thiazoles and their derivatives continue to be a topic of interest due to their wide range of applications and biological activities . Future research may focus on the design and structure–activity relationship of bioactive molecules, including the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

特性

IUPAC Name |

3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-3-8-22-13-6-4-12(5-7-13)14-10-24-17(18-14)19-16(21)15-9-11(2)20-23-15/h4-7,9-10H,3,8H2,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNARMVXOYSPAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2444955.png)

![2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2444956.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2444960.png)

![1-Iodo-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2444961.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2444968.png)

![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2444973.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2444976.png)